2-Hydroxy-3-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
2-hydroxy-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-5-3-1-2-4(6(5)13)7(12)14/h1-3,13H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUDMXSNGMXGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxy 3 Trifluoromethoxy Benzamide and Derivatives
General Synthetic Strategies for Fluorinated Benzamide (B126) Construction
The construction of fluorinated benzamides like 2-hydroxy-3-(trifluoromethoxy)benzamide presents unique challenges due to the electronic properties imparted by fluorine-containing substituents. The trifluoromethoxy (-OCF3) group, in particular, is strongly electron-withdrawing and one of the most lipophilic substituents known. nih.govacs.org Its introduction into an aromatic ring can be synthetically challenging. nih.gov
General strategies for constructing the benzamide core often involve the coupling of a benzoic acid derivative with an amine. The reactivity of the starting materials is a key consideration. For instance, the synthesis of fluorinated benzamides may require harsher reaction conditions or specific activating agents to overcome the deactivating effects of the fluorine-containing groups on the aromatic ring. nih.govnih.gov Common approaches include the use of coupling reagents to facilitate amide bond formation or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.
Approaches to Introducing the 2-Hydroxy- and Trifluoromethoxy Moieties
The synthesis of this compound necessitates the specific placement of the hydroxyl and trifluoromethoxy groups on the benzene (B151609) ring. This can be achieved through various synthetic routes, starting from appropriately substituted precursors or by introducing the functional groups at specific stages of the synthesis.
Direct Amidation and Coupling Reactions
A primary method for forming the benzamide linkage is through the direct amidation of a corresponding carboxylic acid, in this case, 2-hydroxy-3-(trifluoromethoxy)benzoic acid. This transformation typically requires the activation of the carboxylic acid. One common method involves converting the salicylic (B10762653) acid derivative to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. acs.orgresearchgate.net The resulting 2-hydroxy-3-(trifluoromethoxy)benzoyl chloride can then be reacted with ammonia (B1221849) or a primary or secondary amine to furnish the desired benzamide.
Alternatively, peptide coupling reagents are widely used to facilitate the direct reaction between a carboxylic acid and an amine. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are effective for this purpose. d-nb.infoacs.org Studies on the HATU-mediated coupling of salicylic acids with anilines have shown that while amide formation is an initial step, subsequent reactions can occur, sometimes leading to the formation of 2-imino benzo[e]-1,3-oxazin-4-ones. d-nb.infoacs.org This highlights the need to carefully control reaction conditions to favor the desired benzamide product. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH2CF3)3), have also been employed for direct amidation of carboxylic acids with amines under relatively mild conditions. nih.gov
A versatile strategy for the synthesis of salicylamides involves the initial reaction of a salicylic acid with an acetylenic ester, mediated by copper(I) iodide, to form a 4H-benzo[d] nih.govnih.govdioxin-4-one intermediate. These intermediates can then readily undergo amidation with primary amines at room temperature to yield the corresponding salicylamides in moderate to good yields. acs.org
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a powerful tool in organic synthesis that allows for the transformation of one functional group into another. ub.eduyoutube.comorganic-chemistry.orgorganic-chemistry.org In the context of synthesizing this compound derivatives, FGI can be employed to introduce or modify substituents on the aromatic ring or on the amide nitrogen.
A key and often challenging FGI is the introduction of the trifluoromethoxy group. Direct trifluoromethoxylation of phenols can be difficult. nih.govnih.gov An effective two-step procedure involves the conversion of a phenol (B47542) to a xanthate intermediate, which is then treated with a fluorinating agent like XtalFluor-E in the presence of an activator such as trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) to yield the aryl trifluoromethyl ether. nih.govacs.org This method is advantageous as it uses easily handled reagents and proceeds under mild conditions. nih.govacs.org For instance, a substituted phenol could be converted to the corresponding trifluoromethoxy derivative before being carried through the steps to form the benzamide.
Other FGIs could involve the conversion of a nitro group to an amine via reduction, which can then be acylated, or the transformation of a ketone to an amine through reductive amination. These strategies allow for the synthesis of a wide variety of derivatives from a common intermediate.
Multi-step Reaction Sequences for Complex Derivatization
The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. rsc.org These sequences allow for the precise installation of various functional groups and the construction of more elaborate molecular architectures.
One powerful technique for derivatization is the use of transition-metal-catalyzed C-H activation. For example, rhodium(III)-catalyzed redox-neutral coupling reactions can be used to introduce substituents at the ortho-position of a benzamide. nih.govnih.govresearchgate.netnih.gov An existing amide group can act as a directing group to guide the catalyst to a specific C-H bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This approach allows for the late-stage functionalization of the benzamide core, providing access to a diverse range of derivatives that would be difficult to synthesize through other means.
An example of a multi-step synthesis could start with a commercially available substituted phenol. The phenol would first undergo trifluoromethoxylation. The resulting trifluoromethoxy-substituted phenol could then be carboxylated to introduce the carboxylic acid group, followed by amidation to form the final benzamide product. Each step would require careful optimization of reaction conditions to ensure high yields and purity.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in any synthetic sequence. For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, catalyst, and the stoichiometry of the reagents.
In direct amidation reactions, the choice of coupling reagent and base can significantly impact the outcome. For HATU-mediated couplings of salicylic acids, solvents like acetonitrile (B52724) and bases such as triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been explored. d-nb.infoacs.org It has been noted that the addition of a base is essential for the transformation to proceed. d-nb.info
The following table summarizes the optimization of conditions for a related HATU-mediated reaction between salicylic acid and aniline.
Table 1: Optimization of HATU-mediated coupling of salicylic acid and aniline
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | HATU | TEA | CH3CN | Room Temp | 24 | 39 |
| 2 | HATU | DBU | CH3CN | Room Temp | 24 | 40 |
| 3 | HATU | DIPEA | CH3CN | Room Temp | 24 | 40 |
| 4 | HATU | TEA | CH3CN | Reflux | 24 | 15 |
| 5 | HATU | None | CH3CN | Room Temp | 24 | 0 |
Data derived from a study on the formation of 2-imino benzo[e]-1,3-oxazin-4-ones, where the salicylanilide (B1680751) is a proposed intermediate. d-nb.infoacs.org
For acid-amine couplings using other catalysts, similar optimization studies are necessary. For instance, in boronic acid-catalyzed amidations, the removal of water, often through azeotropic reflux or the use of molecular sieves, is typically required. nih.gov The choice of solvent can also be critical, with acetonitrile being a common choice due to its ability to dissolve most amines and acids. nih.gov
Stereoselective Synthesis Approaches for Chiral Analogues
The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective methods. This is often achieved by using a chiral starting material or a chiral catalyst/auxiliary.
One common approach is the coupling of an achiral carboxylic acid derivative, such as 2-hydroxy-3-(trifluoromethoxy)benzoyl chloride, with a chiral amine. This reaction creates a diastereomeric mixture if the amine is racemic, or a single enantiomer if the amine is enantiopure.
Kinetic resolution is another powerful technique for obtaining enantiopure amines, which can then be used in the synthesis of chiral benzamides. d-nb.inforesearchgate.netresearchgate.netethz.ch This method involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic amine, allowing for the separation of the unreacted, enantiomerically enriched amine. Enzymes, such as ω-transaminases, are often used for this purpose. researchgate.net
The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. osi.lvnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. For example, Ellman's chiral tert-butanesulfinamide can be used to prepare chiral amines with high diastereoselectivity. osi.lv These chiral amines can then be acylated to form the desired chiral benzamides.
Furthermore, asymmetric catalysis can be employed to create chiral centers. For instance, rhodium-catalyzed asymmetric synthesis has been used to prepare axially chiral benzamides. researchgate.net This approach often involves the use of a chiral ligand that coordinates to the metal center and directs the reaction to proceed in a stereoselective manner.
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 3 Trifluoromethoxy Benzamide Systems
Functional Group Transformations Involving the Amide Linkage
The amide bond in 2-Hydroxy-3-(trifluoromethoxy)benzamide is a robust functional group, yet it can undergo several important transformations, primarily hydrolysis and reduction.
Hydrolysis: The hydrolysis of the amide bond to yield the corresponding carboxylic acid, 2-hydroxy-3-(trifluoromethoxy)benzoic acid, and ammonia (B1221849) can be achieved under either acidic or basic conditions. The reaction typically requires heating. For instance, the hydrolysis of related benzamides can be carried out by refluxing with a dilute acid like hydrochloric acid or an alkali such as sodium hydroxide (B78521) solution. rsc.orgnih.gov In the case of alkaline hydrolysis, the initial product is the salt of the carboxylic acid, which then requires acidification to yield the free acid. nih.gov A mild protocol for the alkaline hydrolysis of secondary and tertiary amides using sodium hydroxide in a mixture of methanol (B129727) and an aprotic solvent like dichloromethane (B109758) or dioxane has been developed, which can be effective at room temperature or under reflux. researchgate.net
Reduction: The amide functional group can be reduced to an amine. A variety of reducing agents can be employed for this transformation. For example, Schwartz's reagent (Cp2Zr(H)Cl) has been shown to be effective for the chemoselective reduction of amides to aldehydes. orgsyn.org Furthermore, a catalytic version of this reduction has been developed using triethoxysilane (B36694) as the stoichiometric reductant. orgsyn.org For the complete reduction of amides to amines, lithium aluminum hydride (LiAlH4) is a commonly used reagent. More recently, metal-free catalytic protocols have been developed, such as using tetrabutylammonium (B224687) difluorotriphenylsilicate in combination with silanes. mdpi.com
Table 1: Representative Functional Group Transformations of the Amide Linkage in Benzamide (B126) Systems
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Acid Hydrolysis | Dilute HCl, heat | Carboxylic Acid | rsc.orgnih.gov |
| Alkaline Hydrolysis | NaOH solution, heat | Carboxylate Salt | nih.govresearchgate.net |
| Reduction to Aldehyde | Cp2Zr(H)Cl (Schwartz's Reagent) | Aldehyde | orgsyn.org |
| Reduction to Amine | LiAlH4 | Amine | |
| Catalytic Reduction | Y[N(TMS)2]3, hydroboration | Amine | mdpi.com |
Reactions of the Hydroxyl Group on the Benzene (B151609) Ring
The phenolic hydroxyl group of this compound is nucleophilic and can participate in a variety of reactions, most notably alkylation and esterification.
O-Alkylation and O-Arylation: The hydroxyl group can be alkylated to form an ether linkage. This is often achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. For example, the synthesis of ethyl esters from 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide was achieved by reaction with ethyl α-halogenated acid esters in ethyl-methylketone. researchgate.net This demonstrates the hydroxyl group's capacity to act as a nucleophile. Direct O-alkylation of similar phenolic compounds can be achieved using various alkylating agents under basic conditions. nih.govnih.gov O-arylation can be accomplished using diaryliodonium salts. organic-chemistry.org
Esterification: The hydroxyl group can be acylated to form an ester. This reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst.
Table 2: Selected Reactions of the Hydroxyl Group in Hydroxybenzamide Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| O-Alkylation | Ethyl α-halogenated acid esters, ethyl-methylketone | Ether (Ester derivative) | researchgate.net |
| O-Arylation | Diaryliodonium salts | Aryl Ether | organic-chemistry.org |
Influence of the Trifluoromethoxy Group on Reaction Pathways
The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group, which significantly influences the reactivity of the benzene ring. Its effect is primarily inductive (-I effect). This deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. mdpi.com
The strong electron-withdrawing nature of the trifluoromethoxy group makes the attached aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it, provided a suitable leaving group is present. mdpi.com
Studies on Oxidative and Reductive Processes
Oxidative Processes: The phenolic hydroxyl group can be a site for oxidation. For instance, PhIO-mediated oxidation of 2-aryloxybenzamides can lead to the formation of 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.com Oxidative C-H/C-H cross-coupling reactions between N-acylanilines and benzamides have been achieved using a Rh(III) catalyst, leading to the formation of 2-amino-2'-carboxybiaryl scaffolds. nih.gov
Reductive Processes: Besides the reduction of the amide group as discussed in section 3.1, the aromatic ring itself can be subjected to reduction under certain conditions, although this typically requires harsh conditions and is less common for this class of compounds.
Nucleophilic Substitution Reactions in Benzamide Frameworks
The benzene ring of this compound, while generally deactivated towards electrophilic attack, can be susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present on the ring. The strong electron-withdrawing trifluoromethoxy group enhances this reactivity. mdpi.com A directed nucleophilic aromatic substitution has been reported for ortho-iodobenzamides, where the reaction proceeds ortho-specifically with amine nucleophiles. rsc.org
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular Cyclization: Benzamide derivatives can undergo intramolecular cyclization to form various heterocyclic systems. For example, 2-alkenylbenzamides can be cyclized to benzoiminolactones using an ArI catalyst. rsc.org N-allylbenzamides have been shown to undergo catalyst-free intramolecular oxidative cyclization to yield 2,5-disubstituted oxazoles. nih.gov Furthermore, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can produce benz[f]isoindoline derivatives. rsc.org The presence of the hydroxyl and amide groups in this compound could potentially allow for similar intramolecular reactions to form oxygen- or nitrogen-containing heterocyclic structures. For instance, O-alkenylbenzamides can undergo chemodivergent cycloisomerization to yield isoquinolinone and iminoisocoumarin derivatives. nih.gov
Rearrangement Mechanisms: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group displaces a leaving group on an activated aromatic ring. wikipedia.org A variation, the Truce-Smiles rearrangement, can occur on non-activated arenes when a strong nucleophile is used. nih.gov Given the structure of this compound, derivatives of this compound could potentially undergo such rearrangements. For example, a visible-light-mediated radical Smiles rearrangement has been reported. youtube.com
Table 3: Examples of Intramolecular Cyclization in Benzamide Systems
| Starting Material | Reaction Type | Product | Reference |
|---|---|---|---|
| 2-Alkenylbenzamides | ArI-catalyzed intramolecular oxy-cyclization | Benzoiminolactones | rsc.org |
| N-Allylbenzamides | Catalyst-free intramolecular oxidative cyclization | 2,5-Disubstituted oxazoles | nih.gov |
| O-Alkenylbenzamides | Hypervalent iodine mediated cycloisomerization | Isoquinolinones and Iminoisocoumarins | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is indispensable for the unambiguous assignment of the proton and carbon framework of the molecule, as well as for confirming the presence and electronic environment of the fluorine atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amide, and hydroxyl protons. The aromatic region would feature three signals corresponding to the protons on the substituted benzene (B151609) ring. Due to the electron-withdrawing nature of the amide and trifluoromethoxy groups and the electron-donating effect of the hydroxyl group, these protons would likely appear in the range of δ 6.9-8.0 ppm. The amide group (-CONH₂) would typically present as two separate, potentially broad signals due to restricted rotation around the C-N bond and quadrupole effects of the nitrogen nucleus, appearing in the δ 7.5-9.0 ppm range. The phenolic hydroxyl proton (-OH) signal is expected to be significantly downfield, potentially beyond δ 10.0 ppm, due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide evidence for all eight carbon atoms in the molecule. The carbonyl carbon of the amide is anticipated to resonate at approximately δ 168-172 ppm. The aromatic carbons would appear in the δ 115-160 ppm range, with the carbon bearing the hydroxyl group (C2) being the most deshielded among the ring carbons directly bonded to oxygen. The carbon attached to the trifluoromethoxy group (C3) will also be significantly affected. The trifluoromethyl carbon (-CF₃) itself is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF), with a chemical shift around δ 120 ppm.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a highly specific and sensitive probe for the trifluoromethoxy group. A single, sharp signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift for a trifluoromethoxy group attached to an aromatic ring typically falls within the range of δ -57 to -60 ppm relative to a CFCl₃ standard. spectrabase.com This characteristic shift readily distinguishes it from other fluorine-containing moieties. nih.govwikipedia.org
Predicted NMR Spectroscopic Data for 2-Hydroxy-3-(trifluoromethoxy)benzamide
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Characteristics |
|---|---|---|---|
| ¹H NMR | Aromatic H (3H) | 6.9 – 8.0 | Multiplets |
| Amide H (2H) | 7.5 – 9.0 | Two broad singlets | |
| Phenolic OH (1H) | > 10.0 | Broad singlet | |
| ¹³C NMR | C=O | 168 – 172 | |
| C-OH | ~158 | ||
| C-OCF₃ | ~145 | ||
| Aromatic C | 115 – 135 | ||
| -OCF₃ | ~120 | Quartet (¹J-CF ≈ 258 Hz) spectrabase.com |
| ¹⁹F NMR | -OCF₃ | -57 to -60 | Singlet |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides critical information on the functional groups present and their bonding environment, particularly hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several key absorptions. A very broad band is predicted in the 3200-2500 cm⁻¹ region, characteristic of a strongly intramolecularly hydrogen-bonded phenolic O-H stretch. acs.org The N-H stretching vibrations of the primary amide group are expected as two distinct bands, typically around 3400 cm⁻¹ (asymmetric) and 3200 cm⁻¹ (symmetric). researchgate.net The amide I band (primarily C=O stretching) is anticipated to appear at a lower frequency than a typical amide, around 1650-1670 cm⁻¹, due to the intramolecular hydrogen bond with the 2-hydroxy group. acs.orgresearchgate.net The amide II band (N-H bending coupled with C-N stretching) should be observed near 1620 cm⁻¹. The most intense and diagnostic peaks for the trifluoromethoxy group are the strong C-F stretching vibrations, which are expected in the 1250-1050 cm⁻¹ region. acs.orgresearchgate.net
Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. The Raman spectrum would complement the IR data. Aromatic C=C ring stretching vibrations are expected to produce strong signals in the 1600-1450 cm⁻¹ region. The C=O stretch (Amide I) should also be visible, though potentially weaker than in the IR spectrum. aip.org Symmetric C-F stretching modes of the -OCF₃ group can also be Raman active. aip.orgchemicalbook.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200 – 2500 | Strong, Very Broad |
| N-H Asymmetric Stretch | Amide -NH₂ | ~3400 | Medium |
| N-H Symmetric Stretch | Amide -NH₂ | ~3200 | Medium |
| C-H Stretch | Aromatic | 3100 – 3000 | Medium-Weak |
| C=O Stretch (Amide I) | Amide | 1670 – 1650 | Strong |
| N-H Bend (Amide II) | Amide | ~1620 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600 – 1450 | Medium-Strong |
| C-F Stretches | -OCF₃ | 1250 – 1050 | Very Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and deduce the structure of a compound from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₆F₃NO₃. The calculated monoisotopic mass is 221.02997 Da. An experimental HRMS measurement confirming this value would provide definitive proof of the elemental composition.
Mass Spectrometry (MS) Fragmentation: Under electron ionization (EI), the molecular ion peak ([M]⁺•) at m/z 221 would be expected. The fragmentation pattern would likely proceed through several characteristic pathways for salicylamides and aromatic compounds. A primary fragmentation would be the alpha-cleavage of the amide group, resulting in the loss of a neutral aminyl radical (•NH₂) to yield a prominent ion at m/z 205. Further fragmentation of the trifluoromethoxy group could occur via loss of a •CF₃ radical, leading to a fragment ion. For salicylamide (B354443) itself, the base peak is often observed at m/z 120, corresponding to the loss of ammonia (B1221849) ([M-NH₃]⁺•) or water from the molecular ion, a pathway that is also plausible here. researchgate.netchemicalbook.comstackexchange.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, which are characteristic of its chromophores. The primary chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group. Electronic transitions, primarily π → π* and to a lesser extent n → π*, are expected. Compared to unsubstituted benzamide (B126), the presence of the auxochromic hydroxyl group and the trifluoromethoxy group is expected to cause a bathochromic (red) shift in the absorption maxima. Salicylamide typically shows absorption maxima around 238 nm and 303 nm. spectrabase.comnist.gov It is anticipated that this compound would exhibit a similar profile, with λ-max values in the 240-250 nm and 300-320 nm regions. acs.orgacs.org
X-ray Crystallography for Solid-State Molecular Architecture (if available for related compounds)
While a specific crystal structure for this compound is not available in the public domain, the solid-state architecture can be reliably predicted from studies on numerous related salicylamide derivatives. nih.gov The defining feature of these structures is a strong intramolecular hydrogen bond between the phenolic proton of the 2-hydroxy group and the carbonyl oxygen atom of the amide. This interaction forms a highly stable, planar, six-membered pseudo-ring. acs.orgchemistryguru.com.sgnih.gov
This intramolecular bond is a dominant factor in determining the molecular conformation. In the crystal lattice, molecules are further organized by intermolecular hydrogen bonds. Typically, the amide -NH₂ group acts as a hydrogen bond donor, forming connections to the carbonyl oxygen of an adjacent molecule. This often results in the formation of centrosymmetric dimers or one-dimensional polymeric chains, which are common supramolecular motifs in the crystal packing of primary amides. nih.gov
Advanced Spectroscopic Techniques for Conformational Analysis
The conformational landscape of this compound is largely governed by the interplay of steric and electronic effects, with the intramolecular hydrogen bond being the most significant factor. researchgate.netnih.gov
The robust O-H···O=C hydrogen bond effectively locks the amide group into a conformation that is coplanar with the benzene ring. researchgate.netresearchgate.net This planarity maximizes the stabilizing effect of the hydrogen bond and the electronic conjugation between the ring and the carbonyl group. The primary conformational flexibility would arise from rotation around the Ar–O bond of the trifluoromethoxy group. Computational and experimental studies on aryl trifluoromethyl ethers show that the O-CF₃ bond tends to lie in a plane orthogonal to the aromatic ring. nih.gov This orientation minimizes steric repulsion and allows for stabilizing n(O) → σ*(C-F) hyperconjugative interactions. nih.gov Therefore, the most stable conformer of this compound is predicted to have a planar salicylamide backbone with the trifluoromethoxy group oriented perpendicular to this plane.
Computational and Theoretical Studies of 2 Hydroxy 3 Trifluoromethoxy Benzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the energies of molecular orbitals. For 2-hydroxy-3-(trifluoromethoxy)benzamide, this analysis reveals how its constituent functional groups—the hydroxyl, amide, and trifluoromethoxy moieties—collectively influence its electronic character.
A key output of these calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netacs.org A larger gap generally implies higher stability and lower chemical reactivity.
In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, with significant contributions from the lone pairs of the phenolic oxygen and the amide nitrogen. Conversely, the LUMO is likely distributed over the carbonyl group and the aromatic ring, which act as electron-accepting regions. The electron-withdrawing nature of the trifluoromethoxy group would act to lower the energy of both the HOMO and LUMO, while the hydroxyl group would raise them. beilstein-journals.orgyoutube.com The interplay of these effects determines the final electronic properties. Computational studies on similar benzamide (B126) derivatives provide representative values for these electronic properties. sci-hub.senih.gov
Density Functional Theory (DFT) Analysis for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful and widely used quantum computational method for predicting the three-dimensional structure of molecules with high accuracy. bohrium.com By finding the electron density that minimizes the total energy, DFT calculations can determine the ground-state geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral (torsional) angles. nih.govresearchgate.net
Energetics calculations using DFT provide the total electronic energy of the optimized structure, which can be used to compare the relative stabilities of different isomers or conformers. bohrium.com
Potential Energy Surface (PES) Analysis and Conformational Landscapes
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. lumenlearning.comlibretexts.org A Potential Energy Surface (PES) is a multidimensional map that plots the molecule's potential energy for each possible conformation. libretexts.org By analyzing the PES, chemists can identify low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. libretexts.org
For this compound, the most significant rotations would be around the C(aryl)–C(amide) bond and the C(aryl)–O(ether) bond. mdpi.com
Rotation of the Amide Group: The PES scan for the rotation of the amide group relative to the phenyl ring would likely show a deep energy minimum corresponding to the planar or near-planar conformation stabilized by the intramolecular hydrogen bond. The energy barrier to break this conformation would be significant.
Rotation of the Trifluoromethoxy Group: The trifluoromethoxy group is not sterically demanding, but rotation around the C(aryl)–O bond would still have preferred orientations to minimize steric hindrance with the adjacent hydroxyl group. Studies on other trifluoromethoxybenzenes show a preference for non-planar conformations. nih.gov
Computational studies on flexible salicylamide-based molecules confirm that multiple stable conformations can exist, with their relative populations determined by their free energy differences. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While PES analysis provides a static map of conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. youtube.com In an MD simulation, the movements of all atoms in the molecule (and often surrounding solvent molecules) are calculated over a series of very short time steps by solving Newton's equations of motion.
Conformational Sampling: MD simulations are an excellent tool for conformational sampling, allowing the molecule to explore its conformational landscape. mdpi.com Over the course of a simulation, the molecule will visit various low-energy states, providing a statistical picture of its flexibility and the probability of finding it in a particular shape. This is especially valuable for flexible molecules where multiple conformations may be biologically relevant. nih.gov
Intermolecular Interactions: MD simulations are crucial for studying how this compound interacts with its environment. mdpi.comnih.gov By simulating the molecule in a solvent like water, one can observe the formation and breaking of hydrogen bonds with solvent molecules. Simulations of multiple benzamide molecules can reveal how they self-assemble, predicting packing arrangements in the solid state and the dominant intermolecular forces, such as the hydrogen bonds that form between the amide groups of neighboring molecules. mdpi.com
Studies on various benzamides have successfully used MD simulations to understand their stabilizing effects on enzymes and their binding mechanisms. nih.govscispace.com
Theoretical Predictions of Reactivity and Selectivity
Theoretical calculations provide powerful tools to predict how and where a molecule is likely to react. This is achieved by analyzing the electronic properties derived from quantum chemical methods like DFT. ias.ac.in
Global reactivity descriptors, calculated from the HOMO and LUMO energies, give a general sense of a molecule's reactivity. researchgate.netnih.gov
Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution. A harder molecule is less reactive.
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons.
Local reactivity is predicted by examining the distribution of the frontier orbitals and the electrostatic potential. The sites on the molecule where the HOMO is largest are most susceptible to attack by electrophiles (electron-seeking reagents). ias.ac.in Conversely, the sites where the LUMO is largest are prone to attack by nucleophiles (nucleus-seeking reagents). For this compound, the aromatic ring is activated by the electron-donating -OH group and deactivated by the electron-withdrawing -OCF3 group. youtube.com The net effect would likely direct incoming electrophiles to the positions ortho and para to the strongly activating hydroxyl group.
Investigation of Hydrogen Bonding Networks and Halogen Bonding Interactions
Non-covalent interactions are critical in determining the structure, properties, and biological activity of molecules. For this compound, both hydrogen and halogen bonding are of interest.
Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding.
Intramolecular: As established in studies of salicylamides, a strong intramolecular O-H···O=C hydrogen bond is expected, forming a highly stable six-membered ring. researchgate.netchemistryguru.com.sg This interaction is a dominant feature that dictates the conformation of the molecule.
Intermolecular: The two protons on the amide nitrogen (-NH₂) and the carbonyl oxygen can participate in intermolecular hydrogen bonds. In the solid state, benzamides commonly form dimeric structures or extended chains through N-H···O interactions with neighboring molecules. mdpi.comnih.gov
Halogen Bonding: A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgnih.gov While typically associated with heavier halogens like iodine and bromine, fluorine can participate under certain conditions, especially when attached to an electron-withdrawing group as in the -OCF₃ moiety. acs.org The fluorine atoms in this compound would possess a positive σ-hole, allowing for potential weak, attractive interactions with electron-rich sites like a carbonyl oxygen on a neighboring molecule. However, these interactions are generally much weaker than the hydrogen bonds present in the system.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Role of the Trifluoromethoxy Group in Enhancing Lipophilicity and Bioactivity Modulation
The trifluoromethoxy (-OCF₃) group is a critical substituent in medicinal chemistry, valued for its ability to significantly modulate a molecule's physicochemical properties. scilit.comresearchgate.net It is considered one of the most lipophilic substituents, with a Hansch lipophilicity parameter (π) of +1.04. researchgate.net This high lipophilicity, greater than that of the trifluoromethyl (-CF₃) group (π = +0.88), can enhance a molecule's ability to cross cellular membranes, potentially improving its bioavailability and in vivo transport. researchgate.netmdpi.com
The incorporation of a trifluoromethoxy group is a key strategy for fine-tuning logP values to optimize membrane permeability. researchgate.netmdpi.com Beyond lipophilicity, the -OCF₃ group possesses unique electronic characteristics. researchgate.net Its strong electron-withdrawing nature can influence hydrogen bonding and electrostatic interactions with biological targets, thereby enhancing binding affinity. researchgate.net In the context of 2-Hydroxy-3-(trifluoromethoxy)benzamide, the -OCF₃ group at the 3-position is expected to significantly increase the molecule's lipophilicity while also influencing the electronic environment of the aromatic ring, which can modulate its interaction with target proteins. Studies on related fluorinated compounds have shown that such groups can profoundly impact physical, chemical, and biological properties, including binding selectivity and metabolic stability. nih.gov
| Substituent | Hansch Lipophilicity Parameter (π) | Key Properties | Reference |
| Trifluoromethoxy (-OCF₃) | +1.04 | Highly lipophilic, strong electron-withdrawing, enhances metabolic stability. | researchgate.net |
| Trifluoromethyl (-CF₃) | +0.88 | Lipophilic, strong electron-withdrawing. | mdpi.com |
| Methyl (-CH₃) | --- | Versatile, can improve pharmacodynamic or pharmacokinetic properties. | mdpi.com |
Influence of the 2-Hydroxy Group on Molecular Recognition and Activity
The 2-hydroxy group, positioned ortho to the amide functionality in salicylamides, plays a pivotal role in molecular recognition primarily through its ability to form strong hydrogen bonds. researchgate.net This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions that stabilize the compound within a receptor's binding site. mdpi.com A crucial interaction is the formation of a stable six-membered intramolecular hydrogen bond with the carbonyl oxygen of the amide group. researchgate.netresearchgate.net This interaction imparts a degree of planarity to the molecule, which can be critical for fitting into specific binding pockets. researchgate.net
The 2-hydroxy group can also participate in intermolecular hydrogen bonds with amino acid residues of a target protein, such as glutamic acid. mdpi.com In studies of related 2-hydroxybenzamides, the hydroxyl group was observed to be essential for potent biological activity. nih.gov For example, in a series of 12-lipoxygenase inhibitors, the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold demonstrated that the phenolic hydroxyl was a key feature for high potency. nih.gov The ability of the hydroxyl group to engage in these specific hydrogen-bonding networks is a fundamental determinant of the molecule's biological function and its ability to be recognized by its target. mdpi.comnih.gov
| Interaction Type | Description | Consequence | Reference |
| Intramolecular H-bond | Between the 2-hydroxy group and the amide carbonyl oxygen. | Forms a stable six-membered ring, promotes planarity. | researchgate.netresearchgate.net |
| Intermolecular H-bond | Between the 2-hydroxy group and receptor amino acid residues (e.g., glutamic acid). | Anchors the ligand in the binding site, enhances affinity and activity. | mdpi.com |
| Dual H-bond Donor/Acceptor | The phenolic OH can act as both an acceptor and a donor simultaneously. | Stabilizes molecular conformation through double hydrogen bonding. | researchgate.net |
Correlation of Electronic and Steric Parameters with Biological Activity
The biological activity of a molecule like this compound is governed by a combination of its electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies frequently use these parameters to build models that predict biological activity. nih.gov Electronic parameters, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), are critical. mdpi.com The introduction of electron-donating or electron-withdrawing groups can significantly alter these energy levels. mdpi.com For example, the strongly electron-withdrawing trifluoromethoxy group in the title compound is expected to lower both HOMO and LUMO energies, which can impact its reactivity and interaction with biological targets. mdpi.com
Design Principles for Optimizing Specific Biological Interactions
The design of optimized benzamide-based ligands relies on established principles of medicinal chemistry, including bioisosterism and substituent modulation to fine-tune interactions. scilit.comnih.gov A primary principle is the strategic modification of substituents on the benzamide (B126) ring to enhance target affinity and selectivity while minimizing off-target effects. nih.gov This can involve replacing a metabolically liable group with a more stable one that preserves or enhances activity, as seen in the development of QcrB inhibitors. acs.org
Furthermore, leveraging the unique properties of specific functional groups is a core design strategy. The incorporation of fluorine-containing groups like trifluoromethoxy is a deliberate tactic to modulate lipophilicity, metabolic stability, and binding affinity. researchgate.netmdpi.com Similarly, maintaining functionalities known to be critical for molecular recognition, such as the 2-hydroxy group for its hydrogen-bonding capacity, is essential. mdpi.comnih.gov The ultimate goal is to achieve a molecule with a potent and selective pharmacological profile and favorable drug-like properties, avoiding interactions with targets like the hERG channel that can lead to adverse effects. nih.gov
Investigations of Biological Interactions and Mechanisms of Action in Vitro Focus
Molecular Docking Studies with Protein Targets
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. For 2-Hydroxy-3-(trifluoromethoxy)benzamide, these studies help elucidate its potential interactions with various enzymatic or receptor targets, providing insights into its mechanism of action at a molecular level.
As a salicylamide (B354443) derivative, the interaction of this compound with protein targets is largely dictated by its core functional groups. The 2-hydroxy and the amide moieties are critical for forming hydrogen bonds with amino acid residues in a protein's binding pocket. nih.gov Specifically, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the amide nitrogen can act as acceptors and donors, respectively. nih.gov This pattern is a common binding mechanism for salicylic (B10762653) acid and its derivatives. nih.gov
The predicted binding energy, often expressed in kcal/mol, quantifies the stability of the ligand-protein complex. Studies on related salicyl alcohol derivatives have shown strong binding affinities for enzymes like cyclooxygenase-2 (COX-2). researchgate.net
Table 1: Predicted Binding Affinities of Benzamide (B126) Derivatives Against a Bacterial Protein Target (Hypothetical Data)
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Primary Interactions |
|---|---|---|---|
| This compound | S. aureus Tyrosyl-tRNA Synthetase | -9.8 | Hydrogen Bonding, Hydrophobic |
| Salicylamide (Parent Compound) | S. aureus Tyrosyl-tRNA Synthetase | -7.2 | Hydrogen Bonding |
| Niclosamide (B1684120) | S. aureus Tyrosyl-tRNA Synthetase | -10.5 | Hydrogen Bonding, Pi-stacking |
Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues that form key interactions with the ligand. For salicylamide-type molecules, binding typically involves hydrogen bonds with polar residues like Arginine, Tyrosine, Serine, or Alanine via the carboxyl/amide and hydroxyl groups. nih.gov The aromatic ring of the benzamide structure often engages in nonpolar π-π stacking interactions with aromatic residues such as Phenylalanine or Tyrosine within the binding site. nih.gov
In the context of antimicrobial targets, studies on salicylidene acylhydrazides binding to the IncA protein of Chlamydia trachomatis have highlighted the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand within the active site. biomedres.us For this compound, it is predicted that the amide and hydroxyl groups would anchor the molecule through hydrogen bonds, while the trifluoromethoxy-substituted phenyl ring would fit into a hydrophobic pocket of the target enzyme, displacing water molecules and increasing binding entropy. The specific residues involved would depend on the unique topology of the target protein's active site. nih.gov
Studies on Antimicrobial and Antifungal Activity Mechanisms
The salicylanilide (B1680751) class of compounds, to which this compound belongs, is known for a broad range of antimicrobial and antifungal activities. nih.gov The mechanisms underlying these activities are often multifaceted, targeting fundamental cellular processes.
Salicylanilide derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). plos.orgnih.gov Their efficacy against Gram-negative bacteria is often limited due to the protective outer membrane and the presence of efflux pumps that expel the compounds from the cell. scienceopen.comresearchgate.net
The primary cellular target for many salicylanilides is the bacterial cell membrane. plos.org Compounds like oxyclozanide (B1678079) have been shown to permeabilize the membrane, leading to a loss of structural integrity and cell death. plos.org Another key mechanism involves the disruption of the proton motive force (PMF) across the bacterial membrane, which is discussed in more detail in the context of antimycobacterial activity. scienceopen.comnih.gov This dissipation of the proton gradient cripples essential cellular functions, including ATP synthesis and the operation of PMF-dependent efflux pumps. scienceopen.comresearchgate.net By inhibiting these pumps, salicylanilides can also act synergistically with other antibiotics, increasing their intracellular concentration and effectiveness. scienceopen.com
Table 2: Representative In Vitro Antibacterial Activity (MIC) of Salicylanilide Analogs
| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecium MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
|---|---|---|---|
| Oxyclozanide | 0.5 plos.org | 2.0 plos.org | >128 plos.org |
| Niclosamide | 0.125 plos.org | 0.25 plos.org | >128 plos.org |
| 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoate | ≥0.49 µmol/L nih.gov | N/A | >62.5 µmol/L nih.gov |
Derivatives of salicylamide have also been evaluated for their efficacy against fungi, including species that are pathogenic to plants. nih.gov Studies on various N-benzylsalicylamide derivatives have shown activity against filamentous fungi such as Trichophyton mentagrophytes, Aspergillus fumigatus, and Absidia corymbifera. nih.gov
The primary mechanism of antifungal action for salicylanilides like niclosamide is believed to be the uncoupling of mitochondrial oxidative phosphorylation. mdpi.comresearchgate.net This process, identical to the disruption of the proton motive force in bacteria, collapses the mitochondrial membrane potential, halting ATP production and leading to fungal cell death. researchgate.net The lipophilicity of the compound is a crucial factor, as it facilitates passage through the fungal cell wall and mitochondrial membranes. nih.gov The presence of halogenated substituents, such as the trifluoromethoxy group in this compound, generally correlates with increased antifungal potency. mdpi.com
One of the most well-documented activities of salicylanilides is their potent effect against Mycobacterium tuberculosis. nih.govnih.gov The mechanism of action is primarily attributed to their function as protonophores, which act as proton shuttles to dissipate the transmembrane proton gradient (proton motive force). nih.govnih.gov
Table 3: In Vitro Antimycobacterial Activity (MIC) of Salicylanilide Analogs
| Compound/Analog Class | M. tuberculosis MIC | M. kansasii MIC | Reference |
|---|---|---|---|
| Salicylanilide Benzenesulfonates | 1–500 µmol/L | 1–62.5 µmol/L | nih.gov |
| Salicylanilide 4-(trifluoromethyl)benzoates | 0.5–32 µmol/L | 0.5–32 µmol/L | nih.gov |
| 5-Chlorosalicylanilides | Low micromolar range | N/A | nih.gov |
Exploration of Anticancer Mechanisms
The multifaceted nature of cancer necessitates the development of therapeutic agents that can intervene in various oncogenic pathways. The potential of this compound as an anticancer agent is evaluated through its interactions with key molecular targets involved in cancer progression.
Antidiabetic Activity and Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase, PTP-1B)
Controlling hyperglycemia is a key strategy in managing type 2 diabetes. This often involves the inhibition of enzymes responsible for carbohydrate digestion and insulin (B600854) signaling regulation.
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is an established approach to control postprandial blood glucose levels. nih.govnih.gov Protein tyrosine phosphatase 1B (PTP-1B) is another critical target, as its inhibition enhances insulin receptor sensitivity. nih.gov
A range of compounds, including fluorinated benzamide and acetophenone (B1666503) derivatives, have been investigated for their potential to inhibit these enzymes. nih.govnih.gov For example, studies on fluorinated benzenesulfonic ester derivatives of 2-hydroxy-3-nitroacetophenones demonstrated inhibitory effects against α-glucosidase and PTP-1B. nih.govnih.gov However, a review of the existing scientific literature indicates a lack of studies specifically investigating the inhibitory effects of this compound on α-glucosidase, α-amylase, or PTP-1B. Therefore, no data on its potential antidiabetic activity through these mechanisms can be presented.
Antiprotozoal Activity and Target Identification
Direct in vitro studies on the antiprotozoal activity of this compound have not been reported. However, the broader class of salicylamide derivatives has demonstrated activity against various pathogens. For instance, derivatives like niclosamide and nitazoxanide (B1678950) are recognized for their broad-spectrum antiviral effects. nih.gov Furthermore, certain salicylamide derivatives have been assessed for their antibacterial properties against vancomycin-resistant enterococci and Actinomyces viscosus, a bacterium involved in dental plaque. researchgate.netnih.gov
The inclusion of a trifluoromethyl (-CF3) group, which is electronically similar to the trifluoromethoxy (-OCF3) group, in other heterocyclic structures has been linked to significant antiprotozoal effects. A study on 2-(trifluoromethyl)-1H-benzimidazole derivatives showed that these compounds exhibited potent in vitro activity against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. This suggests that the fluorine-containing moiety could be a valuable pharmacophore for antiprotozoal drug design.
Pancreatic β-Cell Protective Mechanisms against Endoplasmic Reticulum Stress
There is no specific data in the reviewed literature detailing the effects of this compound on pancreatic β-cells or its potential role in mitigating endoplasmic reticulum (ER) stress. Research in this area has primarily focused on other classes of compounds, such as polyphenols, which have been shown to protect pancreatic β-cells by enhancing autophagy and alleviating ER stress and mitochondrial dysfunction. The investigation of salicylamide derivatives for this specific therapeutic application remains a potential area for future research.
Anti-inflammatory Properties and Mechanistic Pathways
The salicylamide (2-hydroxybenzamide) core of the molecule is strongly associated with anti-inflammatory activity. Salicylamide itself is a non-steroidal anti-inflammatory drug (NSAID) that functions, in part, by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2). patsnap.com This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.com
Numerous studies have explored the anti-inflammatory potential of various N-substituted salicylamide derivatives. nih.gov These studies confirm that the salicylamide scaffold is a robust starting point for developing new anti-inflammatory agents. For example, a newly designed salicylamide-paracetamol conjugate, named salicytamide, demonstrated significant antinociceptive and anti-edematogenic (anti-swelling) properties in animal models. nih.gov Other research into salicylaldehyde-derived secondary amines, which share the phenolic hydroxyl group, also showed moderate anti-inflammatory activity in in vitro protein denaturation assays, a common screening method for inflammation. mdpi.com A series of novel salicylamide derivatives were also found to possess anti-neuroinflammatory abilities, indicating their potential for treating complex diseases like Alzheimer's. nih.gov The anti-inflammatory mechanism for many of these derivatives is linked to their ability to reduce the production of pro-inflammatory mediators. patsnap.com
Table 1: In Vitro Anti-Inflammatory Activity of Salicylaldehyde Derivatives Interactive table based on the inhibition of bovine serum albumin (BSA) denaturation.
| Compound | IC₅₀ (µM) | Reference Standard (Diclofenac) IC₅₀ (µM) |
| Compound 2 | 468.21 | 309.84 |
| Compound 5 | 693.38 | 309.84 |
| Compound 1 | 1734.72 | 309.84 |
| Compound 3 | 1287.09 | 309.84 |
| Data sourced from a study on salicylaldehyde-derived secondary amines. Lower IC₅₀ values indicate greater potency. mdpi.com |
Antioxidant Activity and Free Radical Scavenging Mechanisms
The phenolic hydroxyl group is a key structural feature that imparts antioxidant activity to the salicylamide scaffold. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group, which neutralizes reactive oxygen species (ROS) and terminates damaging chain reactions like lipid peroxidation.
Studies on a range of salicylic acid derivatives have confirmed their radical scavenging capabilities. nih.gov The antioxidant efficiency is highly dependent on the nature and position of other substituents on the aromatic ring. For instance, research comparing acetaminophen, salicylate (B1505791), and 5-aminosalicylate (B10771825) (5-ASA) found that 5-ASA was the most potent antioxidant, which was attributed to the electron-donating amine group stabilizing the resulting phenoxyl radical. researchgate.net Conversely, the reactivity of salicylate was weaker. researchgate.net
Table 2: Antioxidant Activity of Salicylamide Derivatives (ORAC Assay) Interactive table showing antioxidant capacity relative to Trolox.
| Compound | ORAC Value (Trolox Equivalents) |
| 15b | 2.46 |
| 15d | 1.83 |
| 15f | 2.16 |
| 15h | 1.95 |
| Trolox | 1.00 |
| Data sourced from a study on multifunctional salicylamide derivatives for Alzheimer's disease. Higher values indicate greater antioxidant capacity. nih.gov |
Advanced Analytical Methodologies in Research Settings
Development and Validation of Chromatographic Methods for Research Purposes
Chromatographic techniques are indispensable for the separation, identification, and quantification of 2-Hydroxy-3-(trifluoromethoxy)benzamide. The development and validation of these methods are guided by principles established for similar molecules, such as salicylamides and other benzamide (B126) derivatives.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
While specific HPLC-MS/MS methods for this compound are not extensively documented in publicly available literature, the development of such a method would be a priority for sensitive and selective quantification, particularly in complex biological matrices. A validated HPLC-MS/MS method was developed for the accurate quantification of 2′-hydroxyflavanone (2HF), a compound with a similar phenolic structure, in mouse blood. researchgate.net This method utilized a C18 column with a mobile phase consisting of water with 0.1% formic acid, acetonitrile (B52724), and methanol (B129727), demonstrating good linearity and precision. researchgate.net For this compound, a similar approach would likely be effective. The method would involve optimizing the electrospray ionization (ESI) source parameters in both positive and negative modes to achieve the best signal for the parent ion. Multiple reaction monitoring (MRM) would be used for quantification, selecting specific precursor-to-product ion transitions to ensure high selectivity and minimize interference from matrix components.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is a widely used technique for the analysis of benzamide derivatives. For the related compound triflusal, a simple, rapid, and selective RP-HPLC method was developed and validated using a C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer. researchgate.net Similarly, a new, selective, and sensitive RP-HPLC method was developed for determining benzydamine (B159093) hydrochloride and its related substances in a pharmaceutical formulation. scispace.com
For this compound, a typical RP-HPLC method would likely employ a C18 or C8 column. The mobile phase would be a mixture of an aqueous component (such as water with a buffer like phosphate or an acid modifier like trifluoroacetic acid) and an organic solvent (commonly acetonitrile or methanol). The detection would typically be performed using a UV detector, likely at a wavelength determined from the compound's UV spectrum. Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netnih.gov
A hypothetical example of RP-HPLC conditions for this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at an appropriate wavelength (e.g., 230 nm or 290 nm) |
| Column Temperature | 25 °C |
Hydrophilic Interaction Liquid Chromatography (HILIC):
HILIC is a chromatographic technique suitable for the separation of polar and hydrophilic compounds. While less common for benzamides than RP-HPLC, it could be a valuable alternative, especially if dealing with polar metabolites or in specific research contexts. The development of a HILIC method for this compound would involve a polar stationary phase (e.g., silica, amide, or cyano) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique could provide different selectivity compared to RP-HPLC.
Spectrophotometric Quantification in Research Matrices
UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of this compound, particularly in non-complex matrices or for initial purity estimations. The principle relies on the compound's ability to absorb light in the UV-Vis region, which is characteristic of its chemical structure containing a chromophore.
A study on salicylamide (B354443), a structurally related compound, utilized a spectrophotometric method for its determination. The method involved the formation of a colored complex with Fe(III) and 1,10-phenanthroline, which was then measured at a specific wavelength. uobaghdad.edu.iq This colorimetric approach could potentially be adapted for this compound. The reaction conditions, including pH, temperature, and reagent concentrations, would need to be optimized to achieve a stable and reproducible colored product. The method would then be validated for linearity, accuracy, and precision over a defined concentration range. uobaghdad.edu.iq
A typical spectrophotometric quantification would involve the following steps:
Preparation of a standard stock solution of this compound of known concentration.
Generation of a calibration curve by preparing a series of dilutions and measuring their absorbance at the wavelength of maximum absorption (λmax).
Measurement of the absorbance of the unknown sample.
Calculation of the concentration of the unknown sample using the calibration curve.
The λmax for this compound would need to be experimentally determined by scanning a dilute solution over a range of UV-Vis wavelengths.
Techniques for Purity Assessment and Impurity Profiling in Synthesized Compounds
Ensuring the purity of a synthesized compound is critical for its use in research. Impurity profiling, the identification and quantification of impurities, is a key aspect of this process and is emphasized by regulatory authorities. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary technique for assessing the purity of this compound. A high-resolution HPLC method, typically RP-HPLC with a photodiode array (PDA) or UV detector, can separate the main compound from its impurities. The percentage purity is calculated based on the relative peak areas of the main compound and all detected impurities. For example, a commercial source lists the purity of this compound as 97%. sigmaaldrich.com
Impurity Profiling:
The sources of impurities can include starting materials, reagents, intermediates, by-products, and degradation products. nih.gov Hyphenated techniques like LC-MS are powerful tools for impurity profiling. nih.gov During the development of the selective NK1 receptor antagonist casopitant (B1241461) mesylate, a de-fluorinated impurity was identified and quantified using an orthogonal analytical approach involving NMR and LC-MS. researchgate.net A similar strategy could be applied to this compound to identify potential impurities, such as those arising from incomplete reaction or side reactions during synthesis.
A general approach to impurity profiling would involve:
Developing a stability-indicating HPLC method that separates the main compound from all potential impurities and degradation products.
Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
Using LC-MS to obtain the mass-to-charge ratio of the impurities, which aids in their structural elucidation.
If necessary, isolating the impurities using preparative HPLC for further characterization by techniques like NMR spectroscopy.
Bioanalytical Methodologies for In Vitro Studies
In vitro studies, such as cell-based assays, are essential for evaluating the biological activity of a compound. Accurate quantification of the compound in the experimental system (e.g., cell lysates, culture media) is crucial for interpreting the results.
Quantification in Cell Lysates and Media:
For quantifying this compound in in vitro samples, a sensitive and selective bioanalytical method is required. HPLC-MS/MS is the gold standard for this purpose due to its ability to detect low concentrations of the analyte in complex biological matrices.
The development of such a method would typically involve:
Sample Preparation: This is a critical step to remove interfering substances like proteins and salts. Techniques such as protein precipitation (using acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE) would be evaluated.
Chromatographic Separation: A rapid and efficient HPLC method, often using a C18 column and a gradient elution, would be developed to separate the analyte from matrix components.
Mass Spectrometric Detection: As described in section 8.1, MS/MS detection in MRM mode would provide the necessary selectivity and sensitivity. An internal standard (ideally a stable isotope-labeled version of the analyte) would be used to correct for matrix effects and variations in sample processing.
Method Validation: The method would be validated according to regulatory guidelines, assessing parameters like selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in the biological matrix.
For instance, a study on salicylamide derivatives evaluated their in vitro antibacterial activity by determining the minimum inhibitory concentration (MIC) using the broth microdilution method. nih.gov While this is a measure of biological activity rather than a direct quantification of the compound, it is a key bioanalytical endpoint in microbiological studies.
The table below outlines a general workflow for the quantification of this compound in cell culture media.
| Step | Procedure |
| 1. Sample Collection | Collect aliquots of cell culture media at specified time points. |
| 2. Internal Standard Addition | Add a known concentration of an internal standard to each sample. |
| 3. Protein Precipitation | Add cold acetonitrile (e.g., 3 volumes) to precipitate proteins. |
| 4. Centrifugation | Centrifuge to pellet the precipitated proteins. |
| 5. Supernatant Transfer | Transfer the supernatant to a clean tube. |
| 6. Evaporation & Reconstitution | Evaporate the supernatant to dryness and reconstitute in the mobile phase. |
| 7. HPLC-MS/MS Analysis | Inject the reconstituted sample into the HPLC-MS/MS system for quantification. |
Applications As Research Probes and Synthetic Intermediates
Utilization of 2-Hydroxy-3-(trifluoromethoxy)benzamide as a Synthetic Scaffold
While direct and specific research on the use of this compound as a synthetic scaffold is not extensively documented in publicly available literature, the broader class of 2-hydroxybenzamides serves as a valuable framework in the synthesis of new chemical entities. The fundamental structure of these molecules provides a rigid backbone that can be systematically modified to explore structure-activity relationships.
For instance, related compounds such as 2-hydroxy-N-phenyl-benzamide derivatives have been utilized as key intermediates in the synthesis of novel compounds. nih.govnih.gov In these studies, the core benzamide (B126) structure is the starting point, and subsequent chemical transformations are performed on the hydroxyl and amide functionalities to generate a library of new molecules with potential biological activities. The general synthetic strategy often involves the reaction of the hydroxyl group or the derivatization of the amide nitrogen to introduce new substituents and explore diverse chemical space.
The synthetic utility of the closely related 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide has been demonstrated where it acts as a precursor for more complex hydrazone derivatives. researchgate.net This highlights the potential of the salicylamide (B354443) core as a versatile scaffold. Given these examples, it is plausible that this compound could similarly serve as a valuable scaffold for generating novel compounds, although specific research to this effect is not yet prevalent. The presence of the trifluoromethoxy group can also influence the molecule's properties, such as lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry. nih.gov
Development of Conjugates and Hybrid Molecules
The development of conjugates and hybrid molecules is a modern strategy in drug discovery to enhance the therapeutic properties of compounds. This approach involves linking two or more distinct molecular entities to create a single hybrid molecule with improved characteristics, such as enhanced efficacy, better targeting, or reduced side effects.
While there is no specific literature detailing the use of this compound in the development of conjugates or hybrid molecules, the benzamide functional group is a common linker in such applications. For example, benzamide derivatives have been incorporated into antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. nih.gov In a broader context, fluorinated benzamide derivatives have been explored for their potential in creating novel chemical entities with specific biological activities. nih.gov
The principles of conjugation are well-established, often relying on the chemical reactivity of functional groups like the hydroxyl and amide moieties present in this compound to attach them to other molecules, such as peptides, antibodies, or other small-molecule drugs.
Role in the Design of Novel Chemical Libraries
Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new drug leads. The design and synthesis of these libraries are crucial for the early stages of drug discovery. An effective chemical library should possess a high degree of structural diversity to maximize the chances of finding a "hit" against a biological target.
The use of "building blocks" is a fundamental concept in the construction of chemical libraries. fluorochem.co.uksigmaaldrich.com These are relatively simple molecules that can be combined in various ways to generate a large number of different compounds. While there is no direct evidence of this compound being used in the design of specific chemical libraries, its structural features make it a suitable candidate for such applications.
The trifluoromethyl group, a related functionality, has been incorporated into combinatorial libraries to generate compounds with a wide range of biological activities. sigmaaldrich.com The presence of multiple reactive sites on the this compound molecule would allow for its use in combinatorial synthesis, where different substituents could be systematically introduced to create a library of related compounds. This approach enables the rapid exploration of the chemical space around the core benzamide scaffold.
Potential in Material Science Research (Theoretical or Exploratory)
The application of organic molecules in material science is a rapidly growing field, with researchers exploring their use in areas such as organic electronics, polymers, and functional coatings. The properties of these materials are determined by the molecular structure and intermolecular interactions of their constituent organic compounds.
Currently, there is a lack of specific research, either theoretical or exploratory, on the application of this compound in material science. However, the trifluoromethoxy group is known to impart unique properties to organic materials, such as thermal stability and specific electronic characteristics. The study of trifluoromethylpyridines and other fluorinated compounds in agrochemicals, pharmaceuticals, and functional materials suggests that fluorine-containing moieties can significantly influence a molecule's physical and chemical properties. researchgate.net
Theoretical studies could explore the potential of this compound to form self-assembling monolayers or to be incorporated into polymer backbones. The hydrogen bonding capabilities of the hydroxyl and amide groups, combined with the electronic effects of the trifluoromethoxy group, could lead to materials with interesting optical or electronic properties. However, such applications remain speculative in the absence of dedicated research.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways to Address Scalability Challenges
The development of efficient and scalable synthetic routes is crucial for the future study and potential application of 2-Hydroxy-3-(trifluoromethoxy)benzamide. Current synthetic methods for similar benzamides often involve multi-step processes that may not be suitable for large-scale production. For instance, a patented method for synthesizing 2-trifluoromethyl benzamide (B126) involves several steps including fluorination, cyano substitution, hydrogenation, and hydrolysis, achieving a total yield of over 67%. google.com While effective, such multi-step syntheses can be time-consuming and costly on an industrial scale.
Future research should focus on developing more direct and cost-effective synthetic strategies. This could involve exploring novel catalytic systems or flow chemistry processes. rsc.orgamericanpharmaceuticalreview.com For example, the synthesis of related 2-(4-hydroxyphenoxy)benzamide derivatives has been achieved using a PhIO-mediated oxidation reaction, which offers a metal-free and milder alternative to traditional methods. nih.gov Investigating similar oxidative or direct amidation reactions for this compound could lead to more efficient and scalable synthetic pathways.
A comparative table of potential synthetic approaches is presented below, based on methodologies used for related compounds.
| Synthetic Approach | Potential Advantages | Potential Challenges for Scalability | Relevant Analogue Studies |
| Multi-step synthesis from substituted anilines | Well-established chemistry | Multiple steps, potential for low overall yield, use of hazardous reagents. | Synthesis of 2-trifluoromethyl benzamide google.com |
| Direct amidation of 3-(trifluoromethoxy)salicylic acid | Fewer steps, potentially higher atom economy | Availability and cost of starting material, optimization of coupling agents. | General synthesis of salicylamide (B354443) derivatives nih.gov |
| Flow chemistry synthesis | Improved safety, better control of reaction parameters, potential for higher throughput. | Initial setup costs, requirement for specialized equipment. | PAT applications in flow chemistry for API synthesis rsc.orgamericanpharmaceuticalreview.com |
| Metal-free oxidative coupling | Milder reaction conditions, avoidance of heavy metal contamination. | Reagent cost and stability, optimization of reaction conditions. | Synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives nih.gov |
In-Depth Mechanistic Studies of Observed Biological Activities
Salicylamide derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer effects. nih.govresearchgate.netnih.gov For instance, niclosamide (B1684120), a salicylanilide (B1680751), has been shown to inhibit SARS-CoV-2 replication and possesses anticancer properties. researchgate.net The trifluoromethoxy group can significantly influence a molecule's biological activity by altering its lipophilicity and metabolic stability. mdpi.com
Future research should aim to elucidate the specific mechanism of action of this compound. This would involve a series of in vitro and in vivo studies to identify its molecular targets. Mechanistic assays, such as those used to study other salicylamide derivatives, could reveal whether the compound affects viral entry, DNA replication, or other cellular pathways. csic.es For example, studies on other salicylamide derivatives have identified their ability to disrupt HBV core protein expression or capsid formation. nih.gov
Computational Design of Next-Generation Analogues
Computational methods are invaluable tools in modern drug discovery for designing and screening new chemical entities. nih.gov Future research on this compound should leverage computational approaches to design next-generation analogues with improved potency and selectivity. Molecular docking studies could be employed to predict the binding of the compound and its analogues to various biological targets. nih.gov
By creating a virtual library of derivatives with modifications at different positions of the benzamide scaffold, it is possible to perform in silico screening to identify candidates with the most promising predicted activity. This approach has been successfully used to develop novel anticancer agents based on isoxazole (B147169) scaffolds, where the inclusion of a trifluoromethyl group was found to enhance activity. nih.gov A similar strategy could be applied to this compound to guide the synthesis of more effective compounds.
Investigation of Stereochemical Influences on Activity
The presence of chiral centers in a molecule can have a profound impact on its biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles. While this compound itself is not chiral, the introduction of chiral substituents in its analogues could lead to stereoisomers with different activities.
Future research should investigate the stereochemical influences on the activity of derivatives of this compound. This would involve the synthesis and separation of individual stereoisomers and their subsequent biological evaluation. The synthesis of fluorinated benzamide neuroleptics has demonstrated the importance of stereochemistry, with specific stereoisomers showing desired activity. nih.gov
Expanding the Scope of Biological Targets and Pathways for Mechanistic Probes
The unique properties of the trifluoromethoxy group suggest that this compound could serve as a valuable mechanistic probe to explore novel biological targets and pathways. mdpi.com Covalent chemical probes have become powerful tools for studying protein function. escholarship.org While this compound is not inherently a covalent modifier, its derivatives could be designed to be.
Future research should explore the potential of this compound and its analogues as chemical probes. This could involve screening the compound against a wide range of biological targets to identify novel interactions. The development of targeted drug discovery approaches has been facilitated by identifying new molecular targets for existing or novel chemical scaffolds. nih.gov
Advanced Analytical Techniques for Real-Time Reaction Monitoring and Complex Mixture Analysis
The implementation of Process Analytical Technology (PAT) has revolutionized pharmaceutical manufacturing by enabling real-time monitoring and control of critical process parameters. wikipedia.org Future research on the synthesis of this compound should incorporate advanced analytical techniques for real-time reaction monitoring. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide continuous data on reaction kinetics and impurity profiles, facilitating process optimization. americanpharmaceuticalreview.com
Furthermore, advanced analytical methods are needed for the analysis of the compound in complex biological matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for the quantification of drugs and their metabolites. nih.gov Fluorescence spectroscopy also presents a sensitive method for quantifying active pharmaceutical ingredients, even at low concentrations. nih.gov
| Analytical Technique | Application in Research | Potential Benefits |
| HPLC-MS/MS | Quantification in biological samples, metabolite identification. | High sensitivity and specificity. nih.gov |
| Real-time FTIR/Raman | Monitoring of synthesis reactions. | Improved process understanding and control. americanpharmaceuticalreview.com |
| Fluorescence Spectroscopy | Quantification in formulations and biological samples. | High sensitivity for low-concentration analytes. nih.govnih.gov |
| NMR Spectroscopy | Structural elucidation of the compound and its analogues. | Detailed structural information. |
Development of Prodrug Strategies for Enhanced Delivery in In Vitro Systems
The development of prodrugs is a well-established strategy to improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility and permeability. nih.govnih.gov For phenolic compounds, which can have limited bioavailability, prodrug approaches can be particularly beneficial. nih.gov
Future research should explore the development of prodrugs of this compound to enhance its delivery in in vitro systems. This could involve the synthesis of ester or carbonate derivatives of the phenolic hydroxyl group, which can be cleaved by cellular enzymes to release the active compound. nih.gov Encapsulation techniques, such as the use of lipid-based nanocarriers or polysaccharide matrices, could also be investigated to improve the stability and delivery of the compound. bohrium.commdpi.comresearchgate.net
Q & A
Q. What are the key synthetic routes for preparing 2-Hydroxy-3-(trifluoromethoxy)benzamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves amidation of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid using coupling reagents (e.g., EDCI or DCC) and amines under inert conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred, with triethylamine (Et₃N) as a base to neutralize byproducts. Reaction temperatures are maintained at 0–25°C to prevent side reactions. For scalability, automated monitoring systems can ensure consistent quality in batch processes .
Q. How can researchers structurally characterize this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the aromatic substitution pattern and the trifluoromethoxy group. FT-IR identifies the amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at 236.08 g/mol). X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting pathways influenced by trifluoromethoxy groups, such as cyclooxygenase or kinases. Use cell viability assays (MTT or resazurin) in relevant cell lines to assess cytotoxicity. Dose-response curves (0.1–100 µM) and positive controls (e.g., aspirin for COX inhibition) are critical for reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping peaks) can be addressed via 2D NMR (COSY, HSQC) to assign coupling patterns. For ambiguous mass spectrometry fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies structural motifs. Computational tools (e.g., Gaussian for DFT calculations) predict spectroscopic properties and validate experimental data .
Q. What experimental design strategies optimize reaction parameters for large-scale synthesis?
- Methodological Answer : Employ factorial design (e.g., 2³ design) to test variables: temperature (20–60°C), solvent polarity (DCM vs. THF), and catalyst loading (1–5 mol%). Response surface methodology (RSM) models interactions between factors. Use process analytical technology (PAT) like inline FT-IR to monitor reaction progression in real time .
Q. How does the trifluoromethoxy group influence bioactivity compared to other substituents?
- Methodological Answer : Conduct a comparative SAR study with analogs (e.g., 2-Hydroxy-4-(trifluoromethyl)benzamide). Assess logP (lipophilicity) via HPLC and binding affinity (e.g., SPR or ITC) to quantify interactions with targets. The trifluoromethoxy group’s electron-withdrawing nature enhances metabolic stability but may reduce solubility—balance via co-solvents or prodrug strategies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB IDs for COX-2). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å). QSAR models (using descriptors like polar surface area) prioritize analogs for synthesis .
Data Contradiction & Validation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Re-evaluate ADME properties : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). Use PBPK modeling to simulate in vivo exposure. If poor bioavailability is suspected, reformulate with nanoemulsions or cyclodextrin complexes .
Q. What strategies validate the purity of this compound in complex matrices?
- Methodological Answer : Combine HPLC-PDA (≥95% purity threshold) with LC-MS/MS to detect trace impurities (e.g., unreacted benzoic acid). For chiral purity, use chiral stationary phase HPLC or compare optical rotation with literature values. Spiked recovery experiments (80–120%) ensure method accuracy .
Comparative & Mechanistic Studies
Q. How does the compound’s reactivity differ from non-fluorinated analogs in electrophilic substitution?
- Methodological Answer :
The trifluoromethoxy group deactivates the benzene ring, directing electrophiles to the para position relative to the hydroxyl group. Compare reaction rates with methyl or methoxy analogs using kinetic studies (UV-Vis monitoring). DFT calculations (B3LYP/6-31G*) map electron density to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
